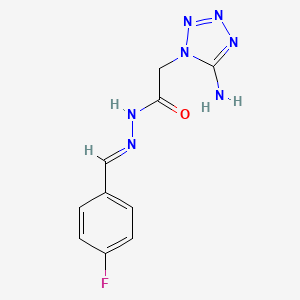

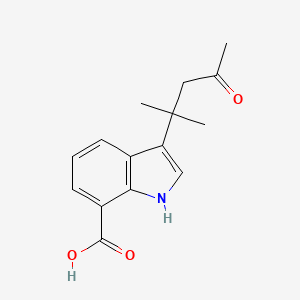

2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide is a compound synthesized through specific reactions involving related chemicals. It belongs to a class of compounds known for various applications in chemistry and biology.

Synthesis Analysis

- The synthesis of related compounds involves reactions like the condensation of 4-fluorobenzaldehyde with acetohydrazide derivatives (Li Wei-hua et al., 2006). These processes are typically characterized using techniques like MS, NMR, IR, and X-ray diffraction.

Molecular Structure Analysis

- The molecular structure of such compounds is usually determined through X-ray crystallography, which provides insights into the crystalline form and spatial arrangement of atoms (Li Wei-hua et al., 2006). This analysis is crucial for understanding the physical and chemical properties of the compound.

Applications De Recherche Scientifique

Anticancer Applications

One key area of research for derivatives of this compound involves their potential as anticancer agents. The synthesis of new benzothiazole acylhydrazones, which are structurally related to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide, has shown promising results in anticancer studies. These compounds exhibit cytotoxic activity against various cancer cell lines, including brain glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, while maintaining selectivity towards cancerous cells over healthy cells (Osmaniye et al., 2018).

Analgesic and Anti-inflammatory Activities

Compounds related to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide have been investigated for their anti-inflammatory and analgesic activities. A study involving the synthesis of new imidazolyl acetic acid derivatives, including a compound with a similar structure, demonstrated significant anti-inflammatory and analgesic effects in animal models (Khalifa & Abdelbaky, 2008).

Antioxidant Properties

Another area of research focuses on the antioxidant properties of tetrazole derivatives. A study involving the synthesis of various tetrazole derivatives, including compounds structurally similar to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide, revealed that some of these compounds possess significant antioxidant activities, as determined by their radical scavenging abilities (Dalal & Mekky, 2022).

Aldose Reductase Inhibition

Compounds structurally related to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide have been evaluated as aldose reductase inhibitors. These inhibitors are of interest in the treatment of complications related to diabetes. A study highlighted that certain tetrazole-hydrazone hybrids demonstrated significant inhibitory activities against aldose reductase, suggesting their potential therapeutic application in managing diabetic complications (Altıntop et al., 2023).

Crystal Structure Analysis

The synthesis and crystal structure of compounds closely related to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide have been studied. Such studies are important for understanding the molecular interactions and stability of these compounds, which can inform their potential applications in medicinal chemistry (Wei-hua et al., 2006).

Propriétés

IUPAC Name |

2-(5-aminotetrazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN7O/c11-8-3-1-7(2-4-8)5-13-14-9(19)6-18-10(12)15-16-17-18/h1-5H,6H2,(H,14,19)(H2,12,15,17)/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZULJDDYKFTZTK-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CN2C(=NN=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CN2C(=NN=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)